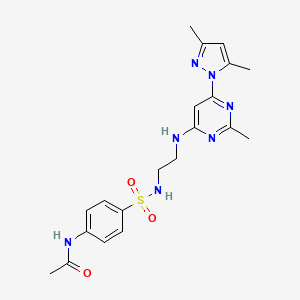

N-(4-(N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)sulfamoyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-[2-[[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethylsulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N7O3S/c1-13-11-14(2)27(26-13)20-12-19(23-15(3)24-20)21-9-10-22-31(29,30)18-7-5-17(6-8-18)25-16(4)28/h5-8,11-12,22H,9-10H2,1-4H3,(H,25,28)(H,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUSHTWRYJCFIRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=NC(=C2)NCCNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N7O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-(4-(N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)sulfamoyl)phenyl)acetamide typically involves multiple steps including condensation, amination, and acylation reactions. The starting materials generally include 3,5-dimethyl-1H-pyrazole and 2-methylpyrimidine derivatives.

Industrial Production Methods: : Industrial synthesis often optimizes these reactions for scale, utilizing continuous flow processes to ensure consistent product quality and yield. Specific catalysts and solvents are selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidative transformations, particularly at the pyrazole moiety, forming higher oxidation state analogs.

Reduction: : Reduction typically targets the pyrimidine ring, potentially producing saturated analogs.

Substitution: : Both electrophilic and nucleophilic substitution reactions are feasible on the aromatic rings and sulfonamide functionalities.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

Reduction: : Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) under inert atmosphere.

Substitution: : Employs reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic reactions.

Major Products: : Depending on the reaction type, the major products can range from oxidized derivatives with altered electronic properties to reduced analogs with saturated ring systems.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(4-(N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)sulfamoyl)phenyl)acetamide exhibit significant anticancer properties. For instance, derivatives featuring the pyrazole and pyrimidine structures have shown selective inhibition against various cancer cell lines, including breast and lung cancers . The mechanism of action typically involves the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Properties

The compound's structural components suggest potential anti-inflammatory applications. Similar compounds have been investigated for their ability to inhibit key inflammatory pathways, such as the 5-lipoxygenase pathway, which is crucial in the synthesis of leukotrienes involved in inflammatory responses . In silico docking studies have demonstrated promising interactions with target proteins implicated in inflammation.

Antimicrobial Activity

The sulfamoyl group present in the compound may enhance its antimicrobial efficacy. Compounds with similar functionalities have been documented to possess antibacterial and antifungal properties, making this compound a candidate for further exploration in antimicrobial therapy .

Case Study 1: Anticancer Research

A study published in ACS Omega evaluated the anticancer effects of related compounds on various human cancer cell lines. The results showed that modifications to the pyrazole and pyrimidine rings significantly enhanced cytotoxicity against specific cancer types, leading to growth inhibition percentages exceeding 85% in some cases .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, researchers utilized molecular docking techniques to assess the binding affinity of this compound against 5-lipoxygenase. The study concluded that the compound exhibits favorable binding interactions, suggesting its potential as an anti-inflammatory agent .

Mechanism of Action

The compound exerts its effects through its interaction with molecular targets, predominantly enzymes and receptors involved in cellular signaling pathways. It may act as an inhibitor or modulator, thereby influencing biochemical processes at the molecular level.

Comparison with Similar Compounds

Conclusion

N-(4-(N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)sulfamoyl)phenyl)acetamide stands out due to its intricate molecular structure and diverse range of applications in scientific research and industry. Its unique combination of a pyrazole and pyrimidine ring system allows for versatile chemical transformations and potent biological activities.

Biological Activity

N-(4-(N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)sulfamoyl)phenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by a multi-functional structure that includes a pyrazole ring, a pyrimidine moiety, and a sulfamoyl group. The molecular formula and key properties are summarized in the table below:

| Property | Value |

|---|---|

| Molecular Formula | C18H23N5O3S |

| Molecular Weight | 385.47 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in tumor growth and inflammation. Studies suggest that the pyrazole and pyrimidine components may interact with various biological targets, including kinases and inflammatory mediators.

Key Mechanisms:

- Inhibition of Kinase Activity : The compound has been shown to inhibit certain kinases involved in cancer cell proliferation.

- Anti-inflammatory Effects : It may modulate inflammatory pathways by affecting cytokine production.

Anticancer Activity

Several studies have evaluated the anticancer potential of similar compounds with pyrazole and pyrimidine structures. For instance:

- In vitro Studies : A derivative with a similar structure demonstrated significant cytotoxicity against A549 lung cancer cells with an IC50 value of 26 µM . This indicates that this compound could exhibit comparable effects.

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory properties of pyrazole derivatives:

- Cytokine Modulation : Compounds with similar scaffolds have been reported to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .

Case Studies

- Study on Pyrazole Derivatives : A study conducted by Wei et al. evaluated various pyrazole derivatives for their anticancer properties, revealing that compounds with structural similarities exhibited potent growth inhibition in cancer cell lines .

- Synthesis and Evaluation : Another study synthesized novel pyrazole derivatives and assessed their activity against multiple tumor cell lines, noting significant inhibition rates that suggest potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.